molecular formula C18H15BrN4O2S B12163625 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B12163625
M. Wt: 431.3 g/mol
InChI Key: HOXCZCKYGBOEKB-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative fused with a cyclopenta[d][1,3]thiazole moiety and a 4-bromophenyl substituent.

The synthesis likely involves alkylation of pyridazinone intermediates with chloroacetamide derivatives, as described for analogous thiopyrimidines . Crystallographic validation of such structures typically employs tools like SHELX for refinement and hydrogen-bonding analysis, ensuring structural accuracy .

Properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15BrN4O2S/c19-12-6-4-11(5-7-12)13-8-9-17(25)23(22-13)10-16(24)21-18-20-14-2-1-3-15(14)26-18/h4-9H,1-3,10H2,(H,20,21,24)

InChI Key

HOXCZCKYGBOEKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under reflux conditions.

    Coupling Reactions: The final step involves coupling the bromophenyl-pyridazinone intermediate with the thiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridazinone core, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in molecules with antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridazinone and thiazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The compound shares structural motifs with several pyridazinone and thiazole derivatives. Key analogues include:

Compound Name Core Structure Key Substituents Biological Activity (Reported)
Target Compound Pyridazinone + Thiazole 4-Bromophenyl, Cyclopenta-thiazole Hypothesized anti-inflammatory
N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-Methyl-6-Oxo-4-Phenylpyridazin-1(6H)-yl]-Acetamide (Compound 71) Pyridazinone 4-Bromophenyl, 3-Methoxybenzyl Anti-inflammatory (IC₅₀ = 12 μM)
N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-Methyl-6-Oxopyridazin-1(6H)-yl]-Propanamide (Compound 84) Pyridazinone 4-Bromophenyl, Propionamide chain Improved solubility vs. Compound 71
Ethyl 2-(6-(2-(4-Acetamidophenyl)-2-Oxoethyl)-5-Oxo-2-Phenyl-5,6-Dihydroimidazo[2,1-b][1,3,4]Thiadiazol-6-yl)-3-Oxobutanoate Thiadiazole + Imidazole Acetamide, Oxobutanoate ester Antimicrobial activity

Key Structural Insights:

  • Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound and Compound 71 enhances target binding compared to non-halogenated analogues, as seen in pyridazinone SAR studies .
  • Rigidity vs.
  • Hydrogen-Bonding Networks: Thiazole/thiadiazole rings facilitate stronger hydrogen-bonding interactions (e.g., N–H···O) than simpler pyridazinones, improving crystallinity and stability .

Biological Activity

The compound 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is an organic molecule with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN4O2SC_{18}H_{17}BrN_{4}O_{2}S with a molecular weight of approximately 433.3 g/mol. The compound features a pyridazine core and a tetrahydro-cyclopentathiazole moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H17BrN4O2SC_{18}H_{17}BrN_{4}O_{2}S
Molecular Weight433.3 g/mol
CAS Number1282096-29-0
Structural FeaturesBromophenyl and thiazole groups

Anticancer Potential

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, research has demonstrated that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study screened a library of compounds for anticancer activity on multicellular spheroids, identifying several candidates with promising effects against different cancer cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Effects

Compounds within the same class have also shown antimicrobial activity. The presence of the bromophenyl group enhances the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. In vitro studies have reported that similar pyridazinone derivatives possess broad-spectrum antimicrobial properties against various pathogens.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
  • Receptor Modulation : It could interact with receptors that regulate cellular responses to growth factors or hormones.

Case Studies and Research Findings

  • Anticancer Screening : A study published in 2019 identified novel anticancer compounds through systematic screening of drug libraries on multicellular spheroids. The findings suggested that compounds structurally related to our target exhibited significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Testing : Research has shown that related compounds demonstrated notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standardized methods, revealing effective concentrations at which bacterial growth was inhibited .

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